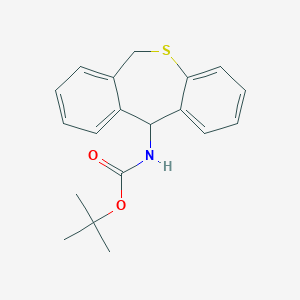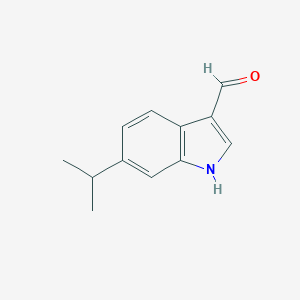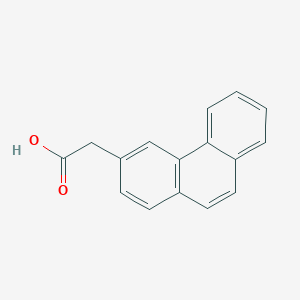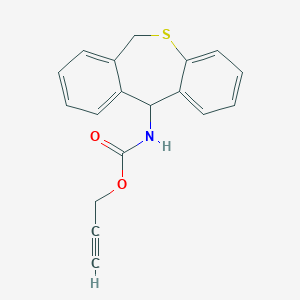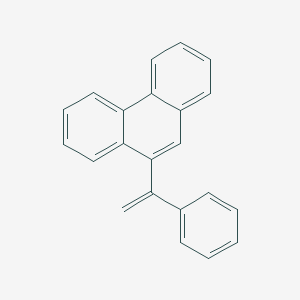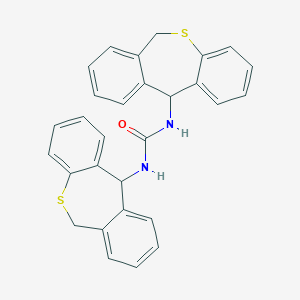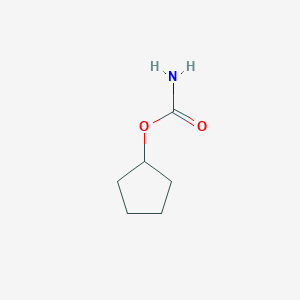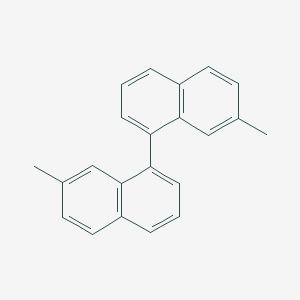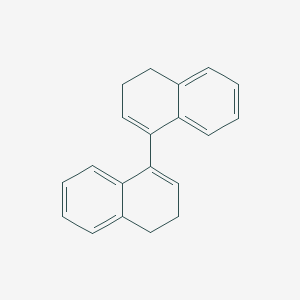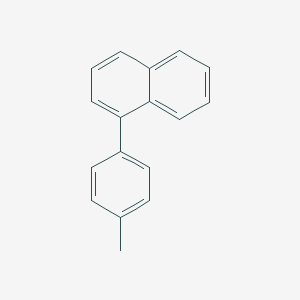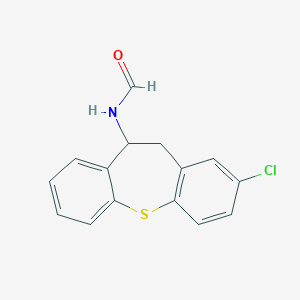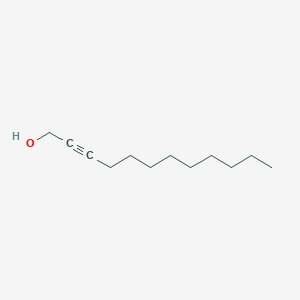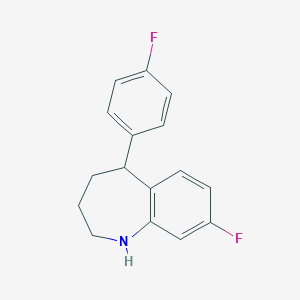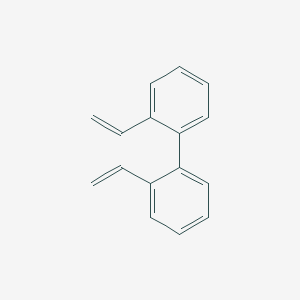![molecular formula C21H10N4O4 B188746 Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone CAS No. 195828-30-9](/img/structure/B188746.png)
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This molecule is also known as ellipticine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ellipticine prevents the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been found to inhibit the activity of various other enzymes and proteins involved in cell signaling and regulation.
生化学的および生理学的効果
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
実験室実験の利点と制限
The advantages of using benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone in lab experiments include its potent anti-tumor activity and broad range of biological activities. This compound has been extensively studied and has shown promising results in various preclinical studies. However, the limitations of using ellipticine in lab experiments include its poor solubility and potential toxicity. Additionally, this compound has been found to exhibit non-specific binding to various cellular components, which may affect its specificity and selectivity.
将来の方向性
There are several future directions for research on benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone. These include:
1. Development of more potent and selective analogs of ellipticine for cancer therapy.
2. Investigation of the molecular mechanisms underlying the anti-tumor activity of this compound.
3. Evaluation of the potential applications of ellipticine in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the potential combination therapies involving ellipticine and other anti-cancer agents.
合成法
The synthesis of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the condensation of 2,3-dichloro-5,8-diaminopyrido[4,5-b]carbazole with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting product is then oxidized to yield the final compound.
科学的研究の応用
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of various other diseases, including viral infections, malaria, and Alzheimer's disease.
特性
CAS番号 |
195828-30-9 |
|---|---|
製品名 |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
分子式 |
C21H10N4O4 |
分子量 |
382.3 g/mol |
IUPAC名 |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
InChIキー |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
同義語 |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



